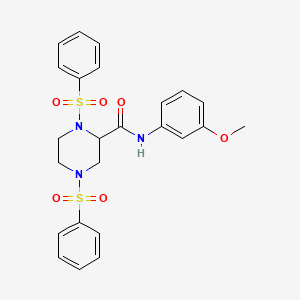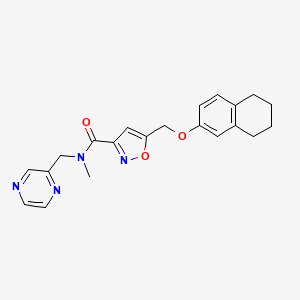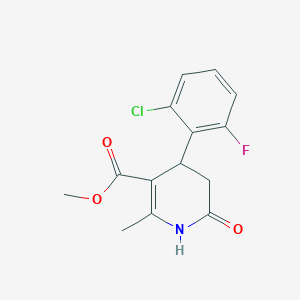![molecular formula C11H9N7O2S2 B4900868 5-[[1-(1,3-Benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4900868.png)
5-[[1-(1,3-Benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[1-(1,3-Benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, tetrazole, and thiadiazole moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[1-(1,3-Benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Tetrazole Formation: The tetrazole ring is often formed by the reaction of an azide with a nitrile under acidic conditions.
Thiadiazole Synthesis: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.
Coupling Reactions: The final step involves coupling the benzodioxole, tetrazole, and thiadiazole moieties through a series of nucleophilic substitution reactions, often using reagents like sodium hydride and dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halogen atoms are present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydride, potassium carbonate.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Biological Research: It has been used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-[[1-(1,3-Benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting cellular pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting microtubule assembly .
類似化合物との比較
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)ethan-1-ol
- 5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid
- Ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate
Uniqueness
Compared to similar compounds, 5-[[1-(1,3-Benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine stands out due to its combination of three distinct functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
5-[[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7O2S2/c12-10-14-13-9(22-10)4-21-11-15-16-17-18(11)6-1-2-7-8(3-6)20-5-19-7/h1-3H,4-5H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCJIBKVBHAFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC4=NN=C(S4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4900794.png)

![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,6-dimethylphenyl)propanamide](/img/structure/B4900805.png)
![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4900811.png)
![8-[3-(4-isopropylphenoxy)propoxy]quinoline](/img/structure/B4900822.png)
![(2E)-1-(4-chlorophenyl)-3-{[2-(propan-2-yl)phenyl]amino}prop-2-en-1-one](/img/structure/B4900837.png)

![2-{(5Z)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4900850.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4900860.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4900861.png)
![N,N-diethyl-1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-3-carboxamide](/img/structure/B4900879.png)
![2-{[(2-anilinophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4900881.png)

![2-[2-(2-hydroxyethoxy)phenoxy]ethyl N-(1,1-dioxothiolan-3-yl)carbamodithioate](/img/structure/B4900896.png)
